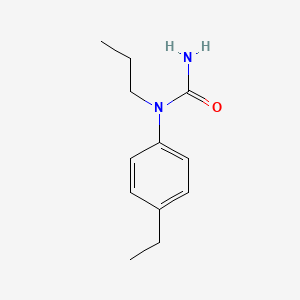
1-Methyl-3-pentadecyl-2,3-dihydro-1H-imidazol-1-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-3-pentadecyl-2,3-dihydro-1H-imidazol-1-ium is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazole and its derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agriculture, and materials science .
Métodos De Preparación
The synthesis of 1-Methyl-3-pentadecyl-2,3-dihydro-1H-imidazol-1-ium typically involves the alkylation of imidazole derivatives. One common method is the reaction of 1-methylimidazole with a long-chain alkyl halide, such as pentadecyl bromide, under basic conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dimethylformamide (DMF) at elevated temperatures .
Industrial production methods may involve continuous flow processes to enhance efficiency and yield. These methods often utilize catalysts to facilitate the reaction and reduce the formation of by-products .
Análisis De Reacciones Químicas
1-Methyl-3-pentadecyl-2,3-dihydro-1H-imidazol-1-ium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of imidazole N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of dihydroimidazole derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces dihydro derivatives .
Aplicaciones Científicas De Investigación
1-Methyl-3-pentadecyl-2,3-dihydro-1H-imidazol-1-ium has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: This compound exhibits antimicrobial properties, making it useful in the development of new antibiotics and antifungal agents.
Industry: It is used in the production of ionic liquids, which are employed as solvents and catalysts in various industrial processes
Mecanismo De Acción
The mechanism of action of 1-Methyl-3-pentadecyl-2,3-dihydro-1H-imidazol-1-ium involves its interaction with biological membranes and enzymes. The long alkyl chain allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, it can inhibit enzyme activity by binding to active sites, thereby interfering with metabolic processes .
Comparación Con Compuestos Similares
1-Methyl-3-pentadecyl-2,3-dihydro-1H-imidazol-1-ium can be compared to other imidazole derivatives such as:
1-Methylimidazole: Lacks the long alkyl chain, making it less effective in disrupting biological membranes.
1,3-Dimethylimidazolium chloride: Contains two methyl groups, which may alter its solubility and reactivity compared to the pentadecyl derivative.
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride: Features bulky substituents that can influence its steric properties and interactions with other molecules.
The uniqueness of this compound lies in its long alkyl chain, which enhances its ability to interact with lipid membranes and makes it a valuable compound in various applications .
Propiedades
Número CAS |
244193-62-2 |
|---|---|
Fórmula molecular |
C19H39N2+ |
Peso molecular |
295.5 g/mol |
Nombre IUPAC |
1-methyl-3-pentadecyl-1,2-dihydroimidazol-1-ium |
InChI |
InChI=1S/C19H38N2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-18-17-20(2)19-21/h17-18H,3-16,19H2,1-2H3/p+1 |
Clave InChI |
SDYULDGUGBHRTB-UHFFFAOYSA-O |
SMILES canónico |
CCCCCCCCCCCCCCCN1C[NH+](C=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pyrrolidine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-, (3S)-](/img/structure/B14257060.png)
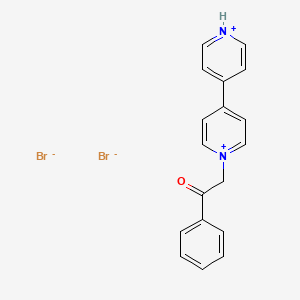
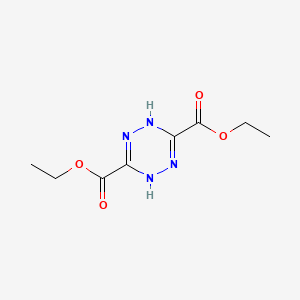
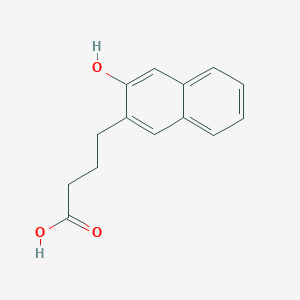
![Benzene, 1,1'-[oxybis(2-methyl-2,1-ethanediyl)]bis-](/img/structure/B14257085.png)
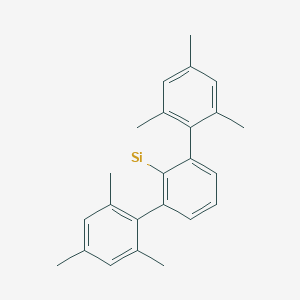
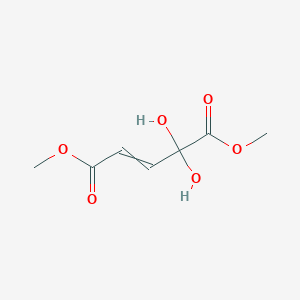
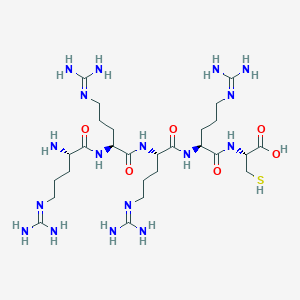
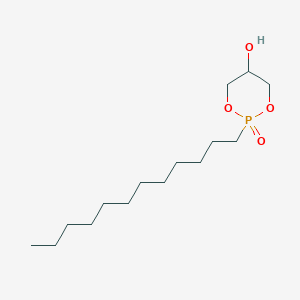

![Benzene, 1-(trifluoromethyl)-3-[1-[4-(trifluoromethyl)phenyl]ethenyl]-](/img/structure/B14257126.png)
![4-{[(3-Acetyl-4-nitrophenyl)methyl]amino}-4-oxobutanoic acid](/img/structure/B14257130.png)
![4-[2-[(4-Aminophenyl)sulfonylamino]ethyl]benzenesulfonamide](/img/structure/B14257137.png)
